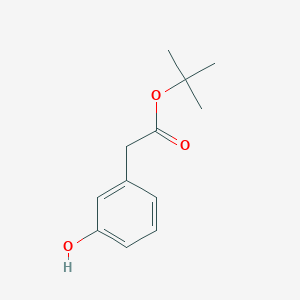

叔丁基2-(3-羟基苯基)乙酸酯

描述

Tert-butyl 2-(3-hydroxyphenyl)acetate is a chemical compound that is related to various tert-butyl esters and their derivatives. These compounds are of interest due to their potential applications in organic synthesis and material science. The tert-butyl group is known for its steric bulk, which can influence the physical and chemical properties of the molecule it is attached to.

Synthesis Analysis

The synthesis of tert-butyl esters and related compounds involves various chemical reactions. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, which are structurally related to tert-butyl 2-(3-hydroxyphenyl)acetate, can be obtained from arylacetylenes and the acid chloride of tert-butyl 2-phenylmalonate. These compounds can undergo Ag(I)-catalyzed π-cyclizations, leading to the formation of different cyclic structures depending on the reaction conditions . Another related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, can be synthesized from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation .

Molecular Structure Analysis

The molecular and crystal structure of tert-butyl esters can be studied using techniques such as single-crystal X-ray diffraction. For example, 3,5-di-tert-butyl-4-hydroxybenzyl acetate forms infinite chains in crystals via hydrogen bonds between hydroxy and carbonyl groups, with interchain bonding provided by CH-π interactions . Similarly, the molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl esters can participate in various chemical reactions. For example, tert-butyl acetothioacetate can be used in synthesis reactions such as acylation, addition to CO, annulation, cyclization, condensation, ring-opening reactions, and transesterification . The reactivity of these compounds is often influenced by the presence of the tert-butyl group, which can impart steric effects that affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by their molecular structure. For instance, the presence of the tert-butyl group can affect the electron distribution within the molecule, as seen in tert-butyl acetate, where the C1-O4 bond length is shortened due to resonance and electron-releasing inductive effects . The steric bulk of the tert-butyl group can also affect the molecule's reactivity and interaction with other molecules, as demonstrated by the formation of weak associates in solutions .

科学研究应用

Chemical Analysis Techniques

Tert-butyl 2-(3-hydroxyphenyl)acetate is used in capillary gas-chromatographic profiling methods. This technique is valuable for the simultaneous quantitative determination of various derivatives, including homovanillic acid and vanilmandelic acid. It's applied in diagnosing and monitoring patients with functional tumors like neuroblastoma and pheochromocytoma, and in pharmacokinetic studies of administered aromatic amino acids (Muskiet et al., 1981).

Synthesis of Analogues and Derivatives

The compound plays a role in synthesizing derivatives of mevalonic acid, a key compound in cholesterol synthesis. It is involved in the preparation of (Z)-3-hydroxy-3-(2-hydroxycyclohexyl)butyric acid and its lactone, which are cyclic analogues of mevalonic acid. These compounds can potentially inhibit acetate incorporation in cholesterol and fatty acids in rat liver slices (Carganico et al., 1983).

Advancements in Organic Chemistry

In organic chemistry, tert-butyl 2-(3-hydroxyphenyl)acetate has been used in the synthesis of spirocyclic indoline lactone. This synthesis process includes base-promoted cyclization and subsequent C3-alkylation with allyl bromide, demonstrating unique reactions and properties (Hodges et al., 2004).

Photophysical Dynamics and Emission Properties

A novel class of compounds, including N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide, demonstrates aggregation-induced emission enhancement. These compounds exhibit restricted intramolecular motion and easier intramolecular proton transfer in the solid state. The study of these compounds offers insights into photophysical dynamics and fluorescence enhancement, which can be essential in developing new materials and sensors (Qian et al., 2007).

Development of New Aroma Chemicals

Esters of 2-endo-hydroxy-1,8-cineole, such as tert-butyl acetate, have been synthesized and evaluated for their unique odors and antimicrobial activities. This research provides insights into the development of new aroma chemicals and potential applications in antimicrobial agents (Miyazawa & Hashimoto, 2002).

安全和危害

属性

IUPAC Name |

tert-butyl 2-(3-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATJQJBKBKEGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-hydroxyphenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

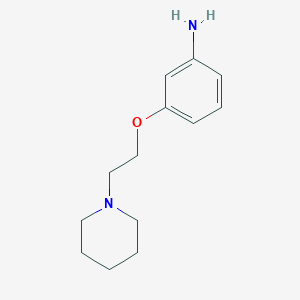

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)